molecular formula C11H12N2O3 B1455745 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole CAS No. 1334148-84-3

2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole

Cat. No. B1455745
CAS RN: 1334148-84-3
M. Wt: 220.22 g/mol
InChI Key: WBMVOXQPFQYXCA-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole, also known as DMMPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMPO is a derivative of 1,3,4-oxadiazole and has a unique structure that makes it a suitable candidate for use in different research areas. In

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole is attributed to its ability to scavenge free radicals and reactive oxygen species (ROS). This compound reacts with ROS and converts them into less harmful molecules, thereby protecting cells from oxidative damage. This compound also has the ability to chelate metal ions, which can contribute to its antioxidant activity.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant and neuroprotective effects. This compound has been shown to protect against oxidative damage in various cell types, including neurons, hepatocytes, and endothelial cells. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is also relatively easy to synthesize and can be obtained in high yield. However, this compound has some limitations, such as its limited water solubility and potential interference with some assays.

Future Directions

For research on 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole include the development of this compound-based antioxidants and neuroprotective agents, the use of this compound as a stabilizer for polymers and as a catalyst for organic reactions, and further studies on its potential side effects and toxicity.

Scientific Research Applications

2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including chemistry, biology, and material science. In chemistry, this compound has been used as a radical scavenger and antioxidant to protect against oxidative damage. In biology, this compound has been shown to have neuroprotective effects and to enhance the efficacy of chemotherapy drugs. In material science, this compound has been used as a stabilizer for polymers and as a catalyst for organic reactions.

properties

IUPAC Name

2-(dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-14-11(15-2)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMVOXQPFQYXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NN=C(O1)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244860
Record name 1,3,4-Oxadiazole, 2-(dimethoxymethyl)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1334148-84-3
Record name 1,3,4-Oxadiazole, 2-(dimethoxymethyl)-5-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334148-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole, 2-(dimethoxymethyl)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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